3-(3-Oxocyclohex-1-en-1-yl)propyl methanesulfonate
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Overview
Description
3-(3-Oxocyclohex-1-en-1-yl)propyl methanesulfonate is a chemical compound with a unique structure that includes a cyclohexenone ring and a methanesulfonate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxocyclohex-1-en-1-yl)propyl methanesulfonate typically involves the reaction of 3-oxocyclohex-1-en-1-yl with propyl methanesulfonate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Oxocyclohex-1-en-1-yl)propyl methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
3-(3-Oxocyclohex-1-en-1-yl)propyl methanesulfonate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Oxocyclohex-1-en-1-yl)propyl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Oxocyclohex-1-en-1-yl trifluoromethanesulfonate: Similar structure but with a trifluoromethanesulfonate group instead of a methanesulfonate group.
O2-(6-Oxocyclohex-1-en-1-yl)methyl diazen-1-ium-1,2-diolates: A nitric oxide donor with a similar cyclohexenone ring.
Uniqueness
3-(3-Oxocyclohex-1-en-1-yl)propyl methanesulfonate is unique due to its specific ester group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and research studies .
Properties
CAS No. |
61563-72-2 |
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Molecular Formula |
C10H16O4S |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
3-(3-oxocyclohexen-1-yl)propyl methanesulfonate |
InChI |
InChI=1S/C10H16O4S/c1-15(12,13)14-7-3-5-9-4-2-6-10(11)8-9/h8H,2-7H2,1H3 |
InChI Key |
WBYXUOVDLDRJRB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCCC1=CC(=O)CCC1 |
Origin of Product |
United States |
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